molecular formula C13H18N6 B14383351 6-(2-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine CAS No. 89445-09-0

6-(2-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine

Cat. No.: B14383351
CAS No.: 89445-09-0
M. Wt: 258.32 g/mol
InChI Key: KCUVKWUPGBMGCB-UHFFFAOYSA-N
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Description

6-(2-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of an aminophenyl group attached to a triazine ring, which is further substituted with a butyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-aminophenyl derivatives with triazine precursors under controlled conditions. One common method involves the use of 2-aminophenyl ketoximes, which undergo intramolecular electrophilic amination to form the desired triazine compound . The reaction is carried out in the presence of suitable catalysts and solvents, such as dichloromethane and ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the aminophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.

Scientific Research Applications

6-(2-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 6-(2-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or interfering with cellular signaling pathways. For example, it may bind to active sites of enzymes, blocking their activity and leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Aminophenyl)-N~2~-butyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of aminophenyl and butyl groups on the triazine ring sets it apart from other triazine derivatives, making it a valuable compound for targeted research and applications.

Properties

CAS No.

89445-09-0

Molecular Formula

C13H18N6

Molecular Weight

258.32 g/mol

IUPAC Name

6-(2-aminophenyl)-2-N-butyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C13H18N6/c1-2-3-8-16-13-18-11(17-12(15)19-13)9-6-4-5-7-10(9)14/h4-7H,2-3,8,14H2,1H3,(H3,15,16,17,18,19)

InChI Key

KCUVKWUPGBMGCB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC(=N1)N)C2=CC=CC=C2N

Origin of Product

United States

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